N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide
Overview
Description
The compound “N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide” is a complex organic molecule that contains several functional groups, including a benzofuran, a thiazole, a pyrazole, and a carboxamide .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. The benzofuran and thiazole rings are aromatic and planar, while the pyrazole ring is also aromatic but may be less planar due to the presence of the nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. The benzofuran and thiazole rings are aromatic and thus relatively stable, but they can undergo electrophilic substitution reactions. The pyrazole ring can participate in various reactions due to the presence of the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. It would likely be a solid at room temperature, and its solubility would depend on the specific arrangement of the functional groups .Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity they exhibit For instance, some thiazole derivatives act as inhibitors for certain enzymes, while others may interact with cell receptors or DNA
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific biological activity . For example, some thiazole derivatives involved in antimicrobial activity may disrupt bacterial cell wall synthesis, while those with antitumor activity may interfere with cell division or DNA replication. The exact biochemical pathways affected by this compound would require further investigation.
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific chemical structure Some may be well-absorbed orally, while others may require intravenous administration They may be distributed throughout the body or may concentrate in specific tissues They may be metabolized by the liver or other organs, and excreted via the kidneys or bile
Result of Action
Thiazole derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific biological activity . For example, some may cause cell death (apoptosis), while others may inhibit cell growth or proliferation. The exact molecular and cellular effects of this compound would require further investigation.
Action Environment
Factors such as ph, temperature, and presence of other substances can influence the action of many drugs
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-ethyl-5-methylpyrazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-3-22-11(2)8-13(21-22)17(23)20-18-19-14(10-25-18)16-9-12-6-4-5-7-15(12)24-16/h4-10H,3H2,1-2H3,(H,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMOYFJOEANFPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.